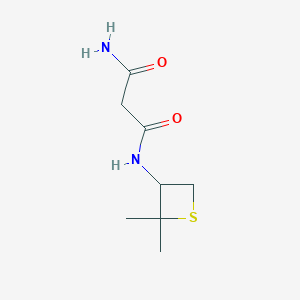
Ethyl (tributylphosphoranyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (tributylphosphoranyl)acetate is an organophosphorus compound with the molecular formula C₁₆H₃₅O₂P. It is a derivative of phosphorane, characterized by the presence of an ethyl acetate group bonded to a tributylphosphoranyl moiety. This compound is of interest in organic synthesis and various chemical applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (tributylphosphoranyl)acetate can be synthesized through the reaction of ethyl bromoacetate with tributylphosphine. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C2H5BrCO2C2H5+P(C4H9)3→C2H5CO2P(C4H9)3+NaBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (tributylphosphoranyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethyl acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the ethyl acetate group under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (tributylphosphoranyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl (tributylphosphoranyl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoranyl group can stabilize transition states and intermediates, facilitating reactions that form carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the synthesis of other chemicals.
Tributylphosphine: A phosphine used as a ligand in coordination chemistry and as a reducing agent.
Phosphoranes: A class of compounds containing a phosphorus atom bonded to four substituents, used in various organic transformations.
Uniqueness
Ethyl (tributylphosphoranyl)acetate is unique due to its combination of an ethyl acetate group with a tributylphosphoranyl moiety, providing distinct reactivity and properties compared to other esters and phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C16H34O2P+ |
|---|---|
Molekulargewicht |
289.41 g/mol |
IUPAC-Name |
tributyl-(2-ethoxy-2-oxoethyl)phosphanium |
InChI |
InChI=1S/C16H34O2P/c1-5-9-12-19(13-10-6-2,14-11-7-3)15-16(17)18-8-4/h5-15H2,1-4H3/q+1 |
InChI-Schlüssel |
GZQUBNUKKITBSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid](/img/structure/B13015056.png)

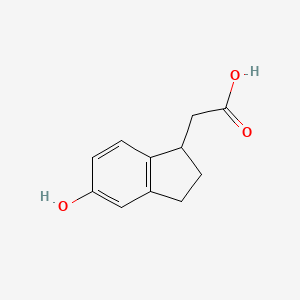
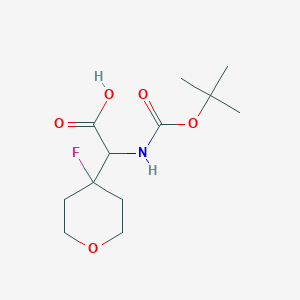

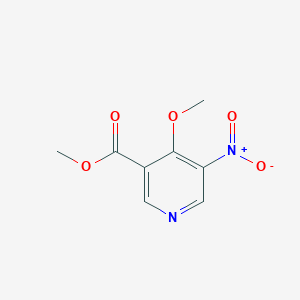
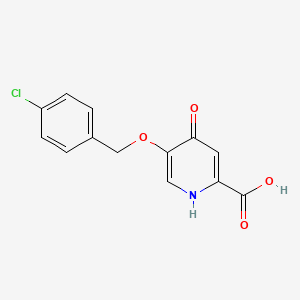
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)




